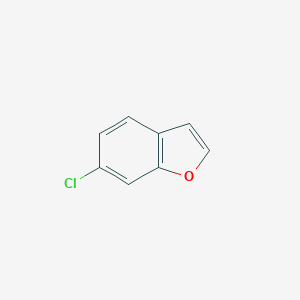
6-Chlorobenzofuran
Overview
Description
6-Chlorobenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
6-Chlorobenzofuran, a derivative of benzofuran, is known to have a wide range of biological and pharmacological applications Benzofuran derivatives have been found to exhibit antimicrobial properties , and some benzofuran derivatives have shown potential as uPA inhibitors .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to their antimicrobial activity . For instance, it is essential for benzofuran to contain halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 to exhibit antibacterial activity .
Biochemical Pathways
Benzofuran derivatives are known to modulate a wide range of biological pathways, achieving selective anticancer activity with few side effects .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Biochemical Analysis
Biochemical Properties
6-Chlorobenzofuran, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules It has been suggested that the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity .
Cellular Effects
Benzofuran derivatives, including this compound, have been shown to have potential anticancer activity . For example, a benzofuran-oxadiazole hybrid was reported as a potent anticancer derivative, with significant effects on cell viability
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the reaction of benzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorobenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzofuran-6-carboxylic acids.
Reduction: Reduction reactions can convert it to this compound-2-ol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products:
Oxidation: Benzofuran-6-carboxylic acids.
Reduction: this compound-2-ol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chlorobenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing into its potential as an anticancer agent, with some derivatives showing promising results in inhibiting cancer cell growth.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Chlorobenzofuran can be compared with other chlorinated benzofurans and benzofuran derivatives:
5-Chlorobenzofuran: Similar structure but with the chlorine atom at the fifth position, which may result in different chemical and biological properties.
7-Chlorobenzofuran: Chlorine atom at the seventh position, also leading to variations in reactivity and applications.
Benzofuran: The parent compound without any chlorine substitution, used as a reference for understanding the effects of chlorination.
Properties
IUPAC Name |
6-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDOWJPNZYBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591226 | |
| Record name | 6-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151619-12-4 | |
| Record name | 6-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-chlorobenzofuran in organic synthesis?
A: this compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules like furoventalene. [] Its reactivity with organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds, a fundamental process in organic chemistry. [] In the synthesis of furoventalene, this compound reacts with 4-methyl-3-penten-1-ylmagnesium bromide in the presence of a nickel catalyst to yield the desired product. [] This reaction highlights the utility of this compound in constructing natural products and other biologically relevant molecules.
Q2: Are there other synthetic routes to furoventalene besides utilizing this compound?
A: While the provided research highlights a specific synthesis utilizing this compound, [] exploring alternative synthetic routes to complex natural products like furoventalene is common in organic chemistry. Factors such as reaction yield, cost-effectiveness, and the number of synthetic steps can influence the choice of synthetic strategy. Further research may reveal alternative pathways to furoventalene, potentially employing different starting materials or reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
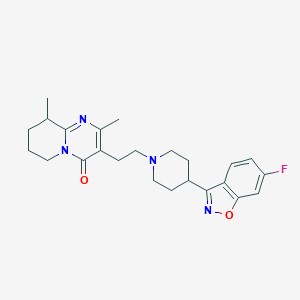
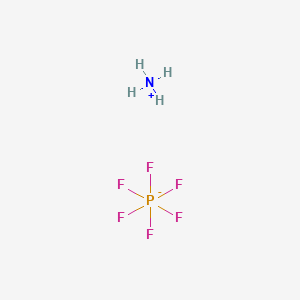
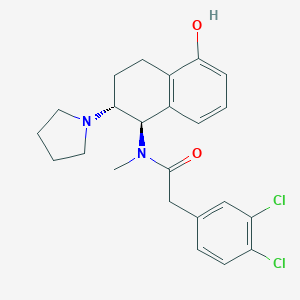
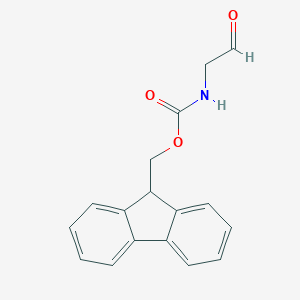
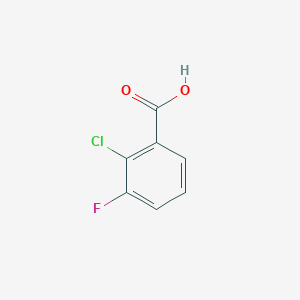
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)

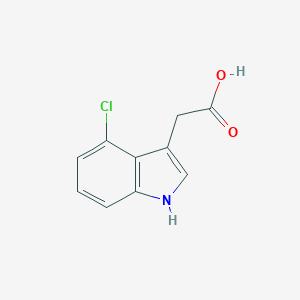
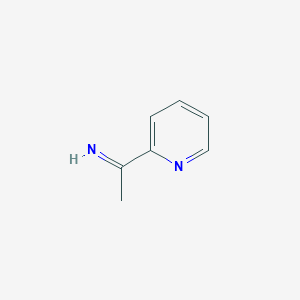


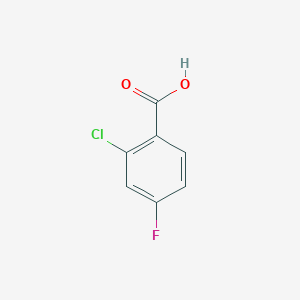
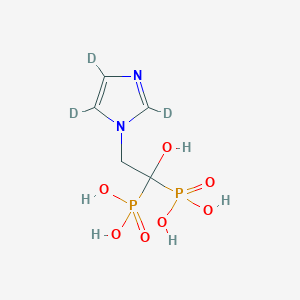
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
